Methyl thiane-4-carboxylate

Description

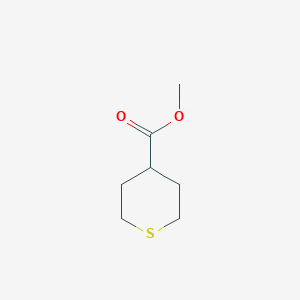

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl thiane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-9-7(8)6-2-4-10-5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBOIQWPCVXVKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629328 | |

| Record name | Methyl thiane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128094-82-6 | |

| Record name | Methyl thiane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL TETRAHYDROTHIOPYRAN-4-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl Thiane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl thiane-4-carboxylate, also known by its IUPAC name methyl tetrahydro-2H-thiopyran-4-carboxylate, is a saturated heterocyclic ester. Its structure, featuring a six-membered thiane ring, makes it a valuable building block in medicinal chemistry and organic synthesis. The presence of the sulfur heteroatom and the ester functionality provides multiple sites for chemical modification, allowing for its incorporation into a diverse range of more complex molecules. This guide provides a comprehensive overview of its synthesis, properties, and characterization.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid. It is soluble in polar organic solvents such as methanol and water[1]. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | methyl tetrahydro-2H-thiopyran-4-carboxylate | [1] |

| Synonym | This compound | [1] |

| CAS Number | 128094-82-6 | [2] |

| Molecular Formula | C₇H₁₂O₂S | [2] |

| Molecular Weight | 160.23 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~150 °C (estimated) | [1] |

| Density | ~1.1 g/cm³ | [1] |

| Solubility | Soluble in polar solvents | [1] |

Synthesis of this compound

The most direct and practical method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, thiane-4-carboxylic acid, which is commercially available. An alternative, more complex route involves the construction of the thiane ring followed by functional group manipulation.

Primary Synthetic Route: Fischer Esterification

The Fischer esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, thiane-4-carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired methyl ester. The use of excess methanol helps to drive the equilibrium towards the product side.

References

"Methyl thiane-4-carboxylate chemical structure and analysis"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl thiane-4-carboxylate is a saturated heterocyclic compound that serves as a valuable building block in organic synthesis.[1] Its thiane ring, a six-membered heterocycle containing a sulfur atom, and the methyl ester functional group at the 4-position, make it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analysis, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is characterized by a saturated thiopyran ring, systematically named "thiane," with a methyl ester group attached to the fourth carbon atom.[1]

Figure 1: Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | methyl tetrahydro-2H-thiopyran-4-carboxylate | [1] |

| CAS Number | 128094-82-6 | [1][2] |

| Molecular Formula | C7H12O2S | [1][2] |

| Molecular Weight | 160.23 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~150 °C (estimated) | [1] |

| Density | ~1.1 g/cm³ | [1] |

| Solubility | Soluble in polar solvents like water and methanol | [1] |

| SMILES | COC(=O)C1CCSCC1 | [1] |

| InChI | InChI=1S/C7H12O2S/c1-9-7(8)6-2-4-10-5-3-6/h6H,2-5H2,1H3 | [1] |

Synthesis and Reactivity

Synthetic Routes

This compound can be synthesized through several methods, primarily involving the esterification of thiane-4-carboxylic acid or related derivatives.

-

Direct Esterification: This is a common method involving the reaction of thiane-4-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires reflux conditions to drive the equilibrium towards the formation of the ester.[1]

-

Thioester Formation: Another synthetic route involves the conversion of thioacids into their corresponding esters by reacting them with methanol under acidic conditions.[1]

-

Cyclization Reactions: In some instances, this compound can be synthesized through the cyclization of precursors that contain both sulfur and carboxylic functionalities.[1]

Key Chemical Reactions

The reactivity of this compound is primarily governed by its ester functional group.

-

Nucleophilic Acyl Substitution: The ester group is susceptible to nucleophilic attack by amines or alcohols, leading to the formation of amides or other esters, respectively.[1] This reactivity makes it a useful intermediate for introducing the thiane moiety into larger molecules.

-

Hydrolysis: Under aqueous acidic or basic conditions, this compound can be hydrolyzed back to thiane-4-carboxylic acid and methanol.[1]

Analytical Methods

A combination of spectroscopic techniques is typically employed for the structural elucidation and purity assessment of this compound.

References

Spectroscopic Profile of Methyl thiane-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl thiane-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound (Molecular Formula: C₇H₁₂O₂S, Molecular Weight: 160.23 g/mol ). These predictions are based on the analysis of functional groups and comparison with data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | Singlet | 3H | -OCH₃ |

| ~2.80 - 2.90 | Multiplet | 1H | H-4 (methine) |

| ~2.60 - 2.70 | Multiplet | 4H | H-2, H-6 (axial & equatorial) |

| ~2.00 - 2.20 | Multiplet | 4H | H-3, H-5 (axial & equatorial) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~175 | C=O (ester) |

| ~52 | -OCH₃ |

| ~45 | C-4 |

| ~30 | C-2, C-6 |

| ~28 | C-3, C-5 |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2950 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1450 | Medium | C-H bend (scissoring) |

| ~1250 - 1150 | Strong | C-O stretch (ester) |

| ~700 - 600 | Weak-Medium | C-S stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 160 | Moderate | [M]⁺ (Molecular Ion) |

| 129 | High | [M - OCH₃]⁺ |

| 101 | Moderate | [M - COOCH₃]⁺ |

| 87 | High | [Thiane ring fragment]⁺ |

| 59 | Moderate | [COOCH₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition for ¹H NMR:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).[2]

-

A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Reference the chemical shifts to the deuterated solvent signal.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:

-

Sample Preparation: Place a small amount of liquid or solid this compound directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal surface.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance from the instrument and the surrounding atmosphere (e.g., CO₂, H₂O).

-

Sample Spectrum: Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Acquisition:

-

Typically, spectra are collected over the mid-IR range (4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.[3]

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion ([M]⁺).[3]

-

Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals or molecules. The fragmentation pattern is characteristic of the molecule's structure.[3]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[4]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.[3]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different techniques.

Caption: Workflow for Spectroscopic Analysis.

Caption: Data Integration for Structure Confirmation.

References

"physical and chemical properties of Methyl thiane-4-carboxylate".

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl thiane-4-carboxylate, with the IUPAC name methyl tetrahydro-2H-thiopyran-4-carboxylate, is a saturated six-membered heterocyclic compound containing a sulfur atom and a methyl ester functional group. The thiane ring is a notable structural motif in medicinal chemistry, offering a unique combination of lipophilicity and potential for specific interactions, making its derivatives, such as this compound, valuable building blocks in the design of novel therapeutic agents. This guide aims to consolidate the current knowledge on the physical and chemical properties of this compound, providing a foundational resource for its application in research and development.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that some of the presented data are estimated due to the limited availability of experimentally determined values in the literature.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂S | [1][2][3] |

| Molecular Weight | 160.23 g/mol | [3] |

| IUPAC Name | Methyl tetrahydro-2H-thiopyran-4-carboxylate | [1][2] |

| CAS Number | 128094-82-6 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid (estimated) | |

| Boiling Point | ~150 °C (estimated) | |

| Density | ~1.1 g/cm³ (estimated) | |

| Solubility | Soluble in polar organic solvents |

Spectroscopic Data (Predictive Analysis)

Direct experimental spectroscopic data for this compound is not widely published. However, by analyzing the spectra of the analogous compound, methyl tetrahydropyran-4-carboxylate, we can predict the expected spectral features.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the thiane ring and the methyl ester group. Based on the ¹H NMR data for methyl tetrahydropyran-4-carboxylate (¹H NMR (300 MHz, CDCl₃) δ 1.70-1.80 (m, 4H), 2.47-2.52 (m, 1H), 3.34-3.43 (m, 2H), 3.65 (s, 3H), 3.88-3.95 (m, 2H))[4], the following peaks can be anticipated for the thiane derivative:

-

~3.7 ppm (singlet, 3H): This signal would correspond to the methyl protons of the ester group (-OCH₃).

-

~2.5-2.8 ppm (multiplet, 4H): These signals would be attributed to the methylene protons adjacent to the sulfur atom (C2-H₂ and C6-H₂), likely shifted slightly downfield compared to the pyran analog due to the influence of the sulfur atom.

-

~1.8-2.2 ppm (multiplet, 5H): This region would contain the signals for the remaining methylene protons on the ring (C3-H₂ and C5-H₂) and the methine proton at the C4 position.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework. The predicted chemical shifts are:

-

~175 ppm: The carbonyl carbon of the ester group.

-

~52 ppm: The methoxy carbon of the ester group.

-

~40-45 ppm: The carbon atom at the C4 position, attached to the carboxylate group.

-

~25-35 ppm: The carbon atoms of the thiane ring (C2, C3, C5, C6). The carbons adjacent to the sulfur atom (C2 and C6) would likely resonate in a slightly different field than the C3 and C5 carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

~1735 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group.

-

~2850-2950 cm⁻¹: C-H stretching vibrations for the sp³ hybridized carbons of the thiane ring and the methyl group.

-

~1100-1200 cm⁻¹: C-O stretching vibration of the ester group.

-

~600-700 cm⁻¹: C-S stretching vibration.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 160. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 129, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 101.

Chemical Reactivity

This compound undergoes reactions typical of an ester. The presence of the sulfur atom in the heterocyclic ring can also influence its reactivity.

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield thiane-4-carboxylic acid and methanol.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst will result in the exchange of the methoxy group.

-

Amidation: Nucleophilic attack by an amine will lead to the formation of the corresponding amide.

-

Reduction: The ester can be reduced to the corresponding alcohol, (tetrahydro-2H-thiopyran-4-yl)methanol, using a suitable reducing agent like lithium aluminum hydride.

-

Oxidation: The sulfur atom in the thiane ring can be oxidized to a sulfoxide or a sulfone using oxidizing agents such as hydrogen peroxide or a peroxy acid.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the acid-catalyzed esterification of thiane-4-carboxylic acid with methanol.

Materials:

-

Thiane-4-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiane-4-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by vacuum distillation. The purity of the final product should be assessed by analytical techniques such as GC-MS and NMR spectroscopy.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is potentially harmful if swallowed and may cause serious eye irritation. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Role in Drug Discovery and Development

The thiane scaffold is a valuable component in modern drug design. Its saturated, non-planar structure can provide access to three-dimensional chemical space, which is often desirable for achieving high target affinity and selectivity. The sulfur atom can participate in non-covalent interactions with biological targets and can also serve as a handle for further chemical modification. While there is no specific information on the direct use of this compound in drug development, its parent scaffold, thiane, and its derivatives have been incorporated into various biologically active molecules, including antibacterial and anticancer agents[5][6]. The ester functionality of this compound makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Logical Relationships and Workflows

Due to the lack of specific information on signaling pathways or complex experimental workflows involving this compound, a diagram illustrating a generalized synthesis and purification workflow is provided below.

References

Methyl Thiane-4-carboxylate: A Technical Guide to Mechanisms in Organic Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl thiane-4-carboxylate is a saturated heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique structure, featuring a flexible thiane ring and a reactive methyl ester functional group, allows for a variety of chemical transformations. This technical guide provides an in-depth analysis of the core mechanisms of action for this compound in key organic reactions. It covers documented synthetic applications, plausible reaction pathways based on functional group reactivity, detailed experimental protocols, and quantitative data summaries to facilitate its use in research and development, particularly in the synthesis of complex molecules and pharmaceutical intermediates.

Core Reactivity and Structural Analysis

This compound (C₇H₁₂O₂S) is a bifunctional molecule.[1] Its reactivity is primarily dictated by two key regions: the electrophilic carbonyl carbon of the methyl ester and the nucleophilic sulfur atom within the thiane ring. A third potential site for reactivity exists at the α-carbon adjacent to the ester, which can be deprotonated under suitable basic conditions to form a nucleophilic enolate.

The principal mechanisms of action for this compound fall into three categories:

-

Nucleophilic Acyl Substitution: The ester moiety readily reacts with various nucleophiles.[1]

-

Oxidation at Sulfur: The lone pairs on the sulfur atom are susceptible to oxidation, leading to sulfoxides and sulfones, which can further alter the ring's properties and reactivity. A notable extension is the direct conversion to a sulfoximine.[2]

-

α-Alkylation via Enolate Formation: The protons on the carbon adjacent to the carbonyl group (C4 position) can be removed by a strong base to generate an enolate, which can then act as a nucleophile in C-C bond-forming reactions.[3][4]

Documented Mechanism of Action: Synthesis of a Sulfoximine Derivative

A key documented application of this compound is its use as a precursor for MRGPRX2 antagonists, where the sulfur atom is directly converted into a sulfoximine group.[2] This transformation is a powerful method for introducing a structurally complex and medicinally relevant functional group.

Reaction Pathway: Oxidative Imination

The reaction involves the treatment of this compound with an oxidizing agent and an ammonia source. A patent describes the use of (acetyloxy)(phenyl)-λ³-iodanyl acetate and ammonium acetate in methanol to achieve this transformation in a single step.[2] The reaction proceeds via an oxidative imination pathway where the sulfur atom is oxidized and simultaneously reacts with the nitrogen source.

Experimental Protocol: Synthesis of Methyl 1-imino-1-oxo-1λ⁶-thiane-4-carboxylate

The following protocol is adapted from the patent literature.[2]

-

Preparation: In a suitable reaction vessel, dissolve this compound (1.0 equiv, 9.36 mmol, 1.5 g) in methanol (20 mL).

-

Reagent Addition: To the solution, add (acetyloxy)(phenyl)-λ³-iodanyl acetate (2.1 equiv, 19.66 mmol, 6.33 g) and ammonium acetate (1.6 equiv, 14.98 mmol, 1.15 g) at room temperature.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Workup: Upon completion, quench the reaction by adding water (50 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 80 mL).

-

Isolation: Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification may be performed using column chromatography.

Plausible Reaction Pathways and Mechanisms

Based on the functional groups present, this compound is expected to undergo several other fundamental organic reactions.

Nucleophilic Acyl Substitution: Amide Formation

The ester can be converted to an amide by reacting with a primary or secondary amine. This reaction follows the general addition-elimination mechanism characteristic of nucleophilic acyl substitution.[5][6]

Generic Protocol:

-

Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., THF or methanol).

-

Add the desired amine (1.1 - 2.0 equiv).

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, remove the solvent under reduced pressure, and purify the resulting amide, typically by chromatography or recrystallization.

Ester Hydrolysis

Under either acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, thiane-4-carboxylic acid.[1]

-

Acid-Catalyzed Hydrolysis: This is an equilibrium process involving protonation of the carbonyl oxygen, nucleophilic attack by water, and elimination of methanol.[7]

-

Base-Promoted Hydrolysis (Saponification): This is an irreversible process involving nucleophilic attack by a hydroxide ion, followed by an acid-base reaction between the liberated carboxylic acid and the base.[7]

α-Alkylation

The formation of a C-C bond at the α-position is a powerful synthetic tool. This reaction requires the quantitative formation of an enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to prevent self-condensation or attack at the carbonyl. The resulting enolate then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction.[3][4][8]

Generic Protocol:

-

Prepare a solution of LDA in a dry aprotic solvent like THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

-

Slowly add a solution of this compound (1.0 equiv) in dry THF to the LDA solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add a suitable primary alkyl halide (1.0-1.2 equiv).

-

Allow the reaction to slowly warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

Data Presentation

The following tables summarize quantitative and qualitative data for the discussed reactions.

Table 1: Documented Reaction Data

| Reaction | Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Ref. |

|---|

| Oxidative Imination | this compound | (acetyloxy)(phenyl)-λ³-iodanyl acetate, NH₄OAc | Methanol | Room Temp, Overnight | Methyl 1-imino-1-oxo-1λ⁶-thiane-4-carboxylate | Not Reported |[2] |

Table 2: Plausible Reaction Data (Based on General Principles)

| Reaction Type | Nucleophile / Reagent | Typical Base / Catalyst | Typical Solvent | Expected Outcome |

|---|---|---|---|---|

| Amidation | Primary/Secondary Amine | None / Lewis Acid | THF, MeOH | N-substituted thiane-4-carboxamide |

| Saponification | H₂O | NaOH, KOH | H₂O / THF | Thiane-4-carboxylate salt |

| Acid Hydrolysis | H₂O | H₂SO₄, HCl | H₂O / Dioxane | Thiane-4-carboxylic acid |

| α-Alkylation | Alkyl Halide (Primary) | LDA | THF | 4-Alkyl-thiane-4-carboxylate derivative |

Disclaimer: This document is for research and informational purposes only. The plausible reaction pathways are based on established chemical principles and may require optimization.

References

- 1. Buy this compound (EVT-398372) | 128094-82-6 [evitachem.com]

- 2. WO2024226914A2 - Mrgprx2 antagonists and methods of use thereof - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

In-Depth Technical Guide: Methyl Thiane-4-carboxylate (CAS Number 128094-82-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl thiane-4-carboxylate, also known as methyl tetrahydro-2H-thiopyran-4-carboxylate, is a heterocyclic organic compound with the CAS number 128094-82-6. This document provides a comprehensive technical overview of its chemical properties, synthesis, and potential biological significance. The tetrahydrothiopyran scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific biological data for this compound is limited in publicly available literature, its role as a versatile synthetic intermediate suggests its utility in the development of novel therapeutic agents. This guide summarizes key chemical information, provides detailed experimental protocols for its synthesis and subsequent reactions, and explores the broader biological context of the thiane chemical class. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams.

Chemical Information

This compound is a saturated six-membered heterocyclic compound containing a sulfur atom. It is characterized by a thiane ring with a methyl ester group at the 4-position.[1]

Identifiers and Descriptors

| Property | Value |

| CAS Number | 128094-82-6 |

| IUPAC Name | This compound |

| Synonyms | Methyl tetrahydro-2H-thiopyran-4-carboxylate |

| Molecular Formula | C₇H₁₂O₂S |

| Molecular Weight | 160.23 g/mol [2] |

| Canonical SMILES | COC(=O)C1CCSCC1 |

| InChI | InChI=1S/C7H12O2S/c1-9-7(8)6-2-4-10-5-3-6/h6H,2-5H2,1H3 |

| InChIKey | OCBOIQWPCVXVKT-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 225.7 ± 33.0 °C at 760 mmHg | - |

| Purity | ≥97% | [2] |

| Storage | Room temperature | [2] |

Experimental Protocols

Representative Synthesis of this compound

Reaction: Thiane-4-carboxylic acid is reacted with methanol in the presence of an acid catalyst to yield this compound.

Materials:

-

Thiane-4-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., dichloromethane or diethyl ether)

Procedure:

-

To a solution of thiane-4-carboxylic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of thionyl chloride) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Use in the Synthesis of MRGPRX2 Antagonists

A recent patent application (WO2024226914A2) describes the use of this compound as a starting material in the synthesis of Mas-related G protein-coupled receptor X2 (MRGPRX2) antagonists.[1]

Reaction: this compound is reacted with (acetyloxy)(phenyl)-λ³-iodanyl acetate and ammonium acetate in methanol.

Procedure as described in the patent: To a solution of this compound (1.5 g, 9.362 mmol, 1 equivalent) in methanol (20 mL) was added (acetyloxy)(phenyl)-λ³-iodanyl acetate (6332.20 mg, 19.660 mmol, 2.1 equivalents) and ammonium acetate (1154.59 mg, 14.979 mmol, 1.6 equivalents) at room temperature. The reaction mixture was stirred at room temperature overnight. After completion, the reaction was quenched with water (50 mL) and extracted with ethyl acetate (3 x 80 mL).[1]

Biological Activity and Potential Applications

The tetrahydrothiopyran (thiane) scaffold is a key structural motif in many biologically active compounds. Derivatives of this heterocyclic system have been reported to exhibit a wide range of pharmacological activities.

General Biological Activities of Thiane Derivatives

-

Anticancer: Thiane derivatives have been investigated as potential anticancer agents. For instance, certain thiophen-2-ylthio)pyridine derivatives have shown inhibitory activity against various kinases involved in cancer progression, such as FGFR2, FGFR3, and EGFR.

-

Anti-inflammatory: The anti-inflammatory potential of compounds containing the thiane ring has been explored.

-

Antimicrobial: Various derivatives of tetrahydrothiopyran have demonstrated antibacterial and antifungal properties.

-

Neurological Disorders: The thiane scaffold is present in molecules targeting the central nervous system.

Potential Signaling Pathway Involvement

Given the broad range of biological activities of thiane derivatives, they have the potential to interact with numerous signaling pathways. For example, kinase inhibitors containing this scaffold could modulate pathways such as the MAPK/ERK and PI3K/Akt signaling cascades, which are crucial in cell proliferation and survival.

As this compound is utilized in the synthesis of MRGPRX2 antagonists, it is indirectly involved in the modulation of this receptor's signaling. MRGPRX2 is implicated in mast cell degranulation and inflammatory responses.

Quantitative Data

Currently, there is a lack of publicly available quantitative biological data (e.g., IC₅₀, EC₅₀, Kᵢ) specifically for this compound. The following table presents data for a related thiophene derivative to provide context for the potential potency of compounds derived from the thiane scaffold.

Table 3: Cytotoxic Activity of a Representative Thiophene Derivative (Compound 22 from DOI: 10.1002/ardp.201900024)

| Cell Line | IC₅₀ (µM) |

| HepG2 | 2.98 ± 1.11 |

| WSU-DLCL2 | 4.34 ± 0.84 |

Table 4: Kinase Inhibitory Activity of a Representative Thiophene Derivative (Compound 22 from DOI: 10.1002/ardp.201900024)

| Kinase | IC₅₀ (µM) |

| FGFR2 | 2.14 |

| FGFR3 | 3.56 |

| EGFR | 12.20 |

| Janus kinase | - |

| RON | 8.76 |

Conclusion

This compound (CAS 128094-82-6) is a valuable heterocyclic building block for organic synthesis and medicinal chemistry. While direct biological activity data for this specific compound is scarce, the prevalence of the tetrahydrothiopyran scaffold in a multitude of pharmacologically active molecules underscores its importance. The provided synthetic protocols and the context of its use in the development of MRGPRX2 antagonists highlight its utility for drug discovery professionals. Further research is warranted to fully elucidate the biological profile of this compound and its derivatives to unlock their full therapeutic potential.

References

Methyl Thiane-4-Carboxylate: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl thiane-4-carboxylate, a saturated six-membered heterocyclic compound, is emerging as a valuable and versatile building block in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to act as a bioisosteric replacement for commonly used carbocyclic rings, make it an attractive scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in the development of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and central nervous system (CNS) active agents.

Introduction to Thiane Scaffolds in Medicinal Chemistry

The thiane ring, a sulfur-containing heterocycle, offers several advantages in drug design. Compared to its carbocyclic analogue, cyclohexane, the thiane moiety introduces a degree of polarity and potential for hydrogen bonding through the sulfur atom, which can favorably modulate a compound's pharmacokinetic and pharmacodynamic properties. The thiane ring can serve as a bioisostere for other cyclic systems, offering a means to improve metabolic stability, solubility, and target engagement.[1][2] The strategic incorporation of the thiane scaffold has been explored in various therapeutic areas, including oncology, inflammation, and neuroscience.

Synthesis of this compound

The synthesis of the this compound building block can be achieved through several synthetic routes. A common and efficient method involves the direct esterification of thiane-4-carboxylic acid with methanol in the presence of an acid catalyst.[3]

Experimental Protocol: Synthesis of this compound

-

Materials: Thiane-4-carboxylic acid, methanol, sulfuric acid (catalytic amount).

-

Procedure:

-

To a solution of thiane-4-carboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.

-

The reaction mixture is heated to reflux and stirred for several hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

-

-

Purification: The crude product can be further purified by column chromatography on silica gel.

Applications in Medicinal Chemistry

This compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. The ester functionality can be readily converted to amides, which are common pharmacophores in many drug classes.

Kinase Inhibitors

The thiane scaffold has been incorporated into the design of various kinase inhibitors. The three-dimensional nature of the thiane ring can allow for optimal positioning of substituents to interact with the ATP-binding pocket of kinases.

Workflow for the Development of Thiane-Based Kinase Inhibitors

Caption: Workflow for developing thiane-based kinase inhibitors.

Table 1: In Vitro Activity of Thiazole/Thiadiazole Carboxamide Derivatives as c-Met Kinase Inhibitors [4]

| Compound | c-Met IC50 (µM) |

| 51am | 0.03 ± 0.01 |

| Foretinib (reference) | 0.01 ± 0.00 |

Note: While not directly derived from this compound, this data on related carboxamides illustrates the potential of this chemical class as kinase inhibitors.

Experimental Protocol: Synthesis of N-Aryl Thiane-4-Carboxamides

-

Materials: this compound, substituted aniline, trimethylaluminum or other coupling agents, anhydrous solvent (e.g., toluene).

-

Procedure:

-

A solution of the substituted aniline in anhydrous toluene is treated with a solution of trimethylaluminum at 0 °C under an inert atmosphere.

-

The mixture is stirred for 30 minutes at room temperature.

-

A solution of this compound in anhydrous toluene is added, and the reaction mixture is heated to reflux.

-

Reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate and filtered.

-

The organic layer is separated, washed with brine, dried, and concentrated.

-

-

Purification: The crude product is purified by column chromatography.

G Protein-Coupled Receptor (GPCR) Modulators

The thiane moiety can be found in ligands targeting various GPCRs, including serotonin receptors. The ability of the sulfur atom to participate in non-covalent interactions can be advantageous for achieving high-affinity binding.

Signaling Pathway for Serotonin Receptors

References

- 1. WO2016164763A1 - Compositions and methods for treating cns disorders - Google Patents [patents.google.com]

- 2. A facile regioselective synthesis of novel spiro-thioxanthene and spiro-xanthene-9',2-[1,3,4]thiadiazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of the Thiane Ring in Methyl Thiane-4-carboxylate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science, dictating molecular recognition, reactivity, and physicochemical properties. This technical guide provides an in-depth analysis of the conformational preferences of the thiane ring in methyl thiane-4-carboxylate. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry, we elucidate the steric and electronic factors governing the equilibrium between axial and equatorial conformers. This document details the experimental and computational protocols necessary for such analyses and presents quantitative data to offer a comprehensive understanding of this fundamental heterocyclic system.

Introduction: The Thiane Ring in Molecular Design

Thiane, a saturated six-membered heterocycle containing a sulfur atom, is a structural motif found in various biologically active molecules and functional materials.[1] Its conformational behavior, analogous to the well-studied cyclohexane ring, is critical to its function. The thiane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents at each carbon atom can occupy one of two distinct spatial orientations: axial (parallel to the principal C3 symmetry axis of the ring) or equatorial (extending from the "equator" of the ring).[2]

The interconversion between two chair forms, known as a ring flip , is a rapid process at room temperature, which exchanges the axial and equatorial positions.[3] For a substituted thiane, such as this compound, the two chair conformers are no longer energetically equivalent. The position of the methyl carboxylate group—axial or equatorial—profoundly influences the molecule's stability and interactions. Understanding this conformational equilibrium is paramount for predicting molecular shape, dipole moment, and the stereochemical outcome of reactions.

Conformational Equilibrium in this compound

The primary conformational equilibrium for this compound involves the ring flip between two chair forms, one with the C4-substituent in the axial position and the other with it in the equatorial position.

Generally, bulky substituents preferentially occupy the equatorial position to minimize destabilizing steric interactions with the other two axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions).[4] For the methyl carboxylate group, this steric preference is the dominant factor favoring the equatorial conformation.

Quantitative Conformational Analysis

The energetic preference for the equatorial position is quantified by the conformational free energy difference, or "A-value," which is the value of ΔG° for the axial-to-equatorial equilibrium.[5][6] This value can be determined experimentally, primarily through NMR spectroscopy, and corroborated with computational methods.

Computational Analysis

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for quantifying the energy difference between conformers.[7] These methods solve the electronic structure of the molecule to provide accurate energies and geometries.

Table 1: Calculated Conformational Energies

| Conformer | Relative Energy (kcal/mol) | Basis of Preference |

|---|---|---|

| Equatorial | 0.00 (Global Minimum) | - |

| Axial | ~1.2 - 1.4 | Avoidance of 1,3-diaxial steric strain |

Note: The energy value is based on the known A-value for a -COOCH₃ group in cyclohexane, which serves as a close model. The A-value for -COOCH₃ in cyclohexane is approximately 1.27 kcal/mol, indicating a strong preference for the equatorial position.[6]

NMR Spectroscopic Analysis

NMR spectroscopy is the premier experimental technique for studying conformational equilibria in solution.[6] At room temperature, the rapid ring flip of this compound results in NMR signals that are a population-weighted average of the two conformers. However, by analyzing proton-proton coupling constants (³JHH), the conformational preference can be deduced.

The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. This makes it possible to distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships.

Table 2: Characteristic ³JHH Coupling Constants for Chair Conformations

| Proton Relationship | Dihedral Angle (approx.) | Typical Coupling Constant (Hz) |

|---|---|---|

| Axial - Axial | ~180° | 10 - 14 |

| Axial - Equatorial | ~60° | 2 - 5 |

| Equatorial - Equatorial | ~60° | 2 - 5 |

Source: Data derived from typical values for cyclohexane and related heterocyclic systems.[8]

For this compound, the proton at C4 (H4) is key. In the equatorial conformer, H4 is axial. It will therefore exhibit a large axial-axial coupling to the adjacent axial protons on C3 and C5. Conversely, in the axial conformer, H4 is equatorial and will only show smaller axial-equatorial and equatorial-equatorial couplings. A large observed coupling constant for the H4 proton is thus strong evidence for the predominance of the equatorial conformer.

Experimental and Computational Protocols

Protocol: Low-Temperature NMR Spectroscopy

To directly observe both conformers, the ring flip must be slowed on the NMR timescale. This is achieved by performing the NMR experiment at low temperatures, which "freezes out" the equilibrium.[9]

Objective: To resolve the individual signals for the axial and equatorial conformers of this compound and determine their population ratio.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated methanol (CD₃OD), deuterated dichloromethane (CD₂Cl₂), or deuterated toluene (toluene-d₈)).

-

Transfer the solution (approx. 0.6 mL) to a 5 mm NMR tube.

-

Ensure the sample is homogeneous and free of any solid particles.

-

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer equipped with a variable temperature (VT) unit.

-

Tune and match the probe for the ¹H frequency.

-

Lock the spectrometer on the deuterium signal of the solvent and optimize the field homogeneity (shimming) at room temperature.

-

-

Data Acquisition:

-

Cool the sample in a stepwise manner using the VT unit, typically in 20 K increments. Allow the temperature to equilibrate for 5-10 minutes at each step.

-

Acquire a standard 1D ¹H NMR spectrum at each temperature, monitoring for signal broadening and eventual decoalescence.

-

The coalescence temperature is where the signals for the two conformers merge. Below this temperature, separate signals for each conformer should become visible.

-

Acquire a high-quality spectrum at the lowest practical temperature (e.g., -80 °C or 193 K) with a sufficient number of scans for good signal-to-noise. Ensure a long relaxation delay (d1), typically 5 times the longest T₁ relaxation time, to allow for full magnetization recovery for accurate integration.

-

-

Data Analysis:

-

Process the low-temperature spectrum (Fourier transform, phase correction, baseline correction).

-

Identify and assign the distinct signals for the axial and equatorial conformers.

-

Integrate the corresponding signals for each conformer. The ratio of the integrals directly corresponds to the population ratio of the two conformers at that temperature.

-

Use the population ratio to calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K), where K is the equilibrium constant ([equatorial]/[axial]).

-

Protocol: DFT Computational Analysis

Objective: To calculate the relative energies of the axial and equatorial conformers of this compound.

-

Structure Building:

-

Using a molecular modeling program (e.g., Avogadro, GaussView), build the 3D structures for both the axial and equatorial chair conformers of this compound.

-

-

Geometry Optimization:

-

Perform a full geometry optimization for each conformer using a suitable DFT method and basis set (e.g., B3LYP functional with a 6-31G* or larger basis set).[10] This step finds the lowest energy geometry for each starting conformation.

-

The convergence criteria should be set to tight to ensure a true energy minimum is found.

-

-

Frequency Calculation:

-

Perform a vibrational frequency calculation on each optimized structure at the same level of theory.

-

Confirm that each structure is a true minimum by ensuring there are no imaginary frequencies.

-

The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Energy Calculation and Analysis:

-

Extract the total electronic energies (with ZPVE correction) or the Gibbs free energies for both conformers from the output files.

-

Calculate the relative energy difference (ΔE or ΔG) by subtracting the energy of the more stable conformer (expected to be equatorial) from the energy of the less stable conformer.

-

Synthesis of this compound

The title compound is typically prepared from its corresponding carboxylic acid, which can be synthesized through various routes. A common method involves the direct esterification of thiane-4-carboxylic acid.

Conclusion

The conformational analysis of this compound reveals a strong preference for the chair conformation where the methyl carboxylate substituent occupies the equatorial position. This preference, quantified by an A-value of approximately 1.3 kcal/mol, is primarily driven by the need to avoid unfavorable 1,3-diaxial steric repulsions that would occur in the axial conformer.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alternate conformations found in protein structures implies biological functions: A case study using cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A value - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Variable-temperature nuclear magnetic resonance spectroscopy allows direct observation of carboxylate shift in zinc carboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DFT studies of the conversion of four mesylate esters during reaction with ammonia - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on the Reactivity of Methyl thiane-4-carboxylate: A Technical Guide

Affiliation: Google Research

Abstract

Methyl thiane-4-carboxylate is a sulfur-containing heterocyclic ester with potential applications in medicinal chemistry and materials science. A thorough understanding of its reactivity is crucial for its effective utilization. This technical guide provides a comprehensive overview of the known reactivity of this compound and, in light of the limited specific theoretical studies on this molecule, proposes a detailed computational framework to elucidate its reaction mechanisms and energetics. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its potential chemical transformations and a roadmap for future theoretical and experimental investigations.

Introduction

This compound is a derivative of thiane, a six-membered saturated heterocycle containing a sulfur atom. The presence of both the thioether and the methyl ester functionalities imparts a unique combination of chemical properties. The ester group, being an electron-withdrawing group, activates the carbonyl carbon for nucleophilic attack, making it a versatile intermediate in organic synthesis.[1] Its core reactions include nucleophilic acyl substitution, hydrolysis, and condensation reactions.[1] While the general reactivity patterns of esters are well-established, the influence of the thiane ring on the energetics and mechanisms of these reactions is not well-documented in the literature.

Theoretical and computational studies, particularly using Density Functional Theory (DFT), have proven to be powerful tools for investigating reaction mechanisms, predicting reactivity, and calculating thermodynamic and kinetic parameters.[2][3] Such studies on this compound would provide invaluable insights into its conformational preferences, electronic structure, and the transition states of its key reactions. This guide outlines a proposed theoretical study to bridge the current knowledge gap.

Known Reactivity and Reaction Mechanisms

The primary mode of reactivity for this compound revolves around the electrophilic nature of the carbonyl carbon of the ester group.[1] The principal reactions are:

-

Nucleophilic Acyl Substitution: The ester can react with a variety of nucleophiles, such as amines to form amides (amidation) or other alcohols to form different esters (transesterification). This proceeds through a tetrahedral intermediate.

-

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, this compound can be hydrolyzed to thiane-4-carboxylic acid and methanol.[1][4]

-

Condensation Reactions: The molecule can participate in condensation reactions with aldehydes or ketones.[1]

Nucleophilic Acyl Substitution

The generally accepted mechanism for nucleophilic acyl substitution at an ester involves a two-step addition-elimination process. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the methoxy group to regenerate the carbonyl double bond.

Hydrolysis

Ester hydrolysis can be catalyzed by either acid or base.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The resulting carboxylate is deprotonated and thus unreactive towards the alcohol.

-

Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile.

Proposed Theoretical Study

To gain a deeper, quantitative understanding of the reactivity of this compound, a comprehensive theoretical study is proposed. This study will employ Density Functional Theory (DFT) calculations, which have been shown to provide accurate results for similar organic reactions.[2][3]

Computational Workflow

The proposed computational investigation will follow a systematic workflow to analyze the key aspects of the molecule's reactivity.

Conformational Analysis

The thiane ring can adopt several conformations, such as chair, boat, and twist-boat. The orientation of the methyl carboxylate group (axial vs. equatorial) will also significantly influence the molecule's stability and reactivity. A thorough conformational analysis is the first essential step.

Proposed Methodology:

-

Software: Gaussian, ORCA, or Spartan.

-

Method: A combination of molecular mechanics (for initial screening) and DFT (for accurate energy calculations) is recommended. A functional like B3LYP with a basis set such as 6-31G(d) would be a suitable starting point.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a powerful tool for predicting the sites of nucleophilic and electrophilic attack.[5][6] The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated.

-

HOMO: Indicates the region of the molecule most likely to act as a nucleophile (electron donor).

-

LUMO: Indicates the region most susceptible to nucleophilic attack (electron acceptor). For this compound, the LUMO is expected to be localized on the carbonyl carbon of the ester group.

Transition State Analysis

For the key reactions (amidation and hydrolysis), the transition state (TS) structures will be located and characterized. This will allow for the calculation of activation energies (ΔG‡), which are crucial for understanding reaction kinetics.

Proposed Methodology:

-

Method: A DFT functional such as M06-2X or B3LYP with a larger basis set (e.g., 6-311+G(d,p)) should be employed for accurate barrier height calculations.

-

Solvation Model: To simulate reactions in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) should be used.

-

Analysis: Intrinsic Reaction Coordinate (IRC) calculations will be performed to confirm that the located transition states connect the reactants and products.

Hypothetical Quantitative Data

Upon completion of the proposed theoretical studies, the quantitative data should be summarized in clearly structured tables for easy comparison. Below are templates for such tables with hypothetical data.

Table 1: Calculated Relative Energies of this compound Conformers (in kcal/mol)

| Conformer | Axial/Equatorial | Relative Energy (ΔE) |

| Chair | Equatorial | 0.00 |

| Chair | Axial | 1.50 |

| Twist-Boat | Equatorial | 5.50 |

| Boat | Equatorial | 6.90 |

| To be determined by computational studies. |

Table 2: Calculated Gibbs Free Energies of Activation (ΔG‡) and Reaction (ΔGrxn) for Nucleophilic Acyl Substitution on this compound (in kcal/mol)

| Nucleophile | Reaction | Solvent | ΔG‡ | ΔGrxn |

| NH₃ | Amidation | Toluene | 25.0 | -5.0 |

| OH⁻ | Hydrolysis | Water | 18.0 | -15.0 |

| CH₃O⁻ | Transesterification | Methanol | 22.0 | 0.0 |

| To be determined by computational studies. |

Experimental Protocols

The following are generalized experimental protocols for the key reactions of this compound, based on standard procedures for methyl esters.

Protocol for Base-Catalyzed Hydrolysis (Saponification)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., a mixture of methanol and water).

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (1.1 eq.).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with a strong acid (e.g., 1M HCl) to protonate the carboxylate.

-

Isolation: Extract the product, thiane-4-carboxylic acid, with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol for Amidation with a Primary Amine

-

Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq.) in an appropriate solvent (e.g., toluene or THF).

-

Reagent Addition: Add the primary amine (1.2 eq.). For less reactive amines, a catalyst such as a Lewis acid or a base might be required.[7][8]

-

Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 80-110 °C) and monitor by TLC.

-

Work-up: Upon completion, cool the reaction mixture. If necessary, wash the organic layer with a dilute acid solution to remove excess amine, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting amide can be purified by column chromatography or recrystallization.

Conclusion

While the general reactivity of this compound can be inferred from the principles of organic chemistry, a detailed, quantitative understanding is currently lacking in the scientific literature. The proposed theoretical study, employing modern computational chemistry techniques, would provide significant insights into the conformational landscape, electronic properties, and reaction energetics of this versatile molecule. The findings from such a study would not only be of fundamental academic interest but would also provide a solid basis for the rational design of new synthetic routes and the development of novel molecules with potential applications in various fields of chemistry. This guide serves as a call to action for further research into the fascinating reactivity of this compound.

References

- 1. methyl ester hydrolysis: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 6. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]

- 7. Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03524C [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Thiane-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiane, a saturated six-membered heterocycle containing a sulfur atom, represents a fundamental scaffold in organic chemistry. Also known as tetrahydrothiopyran or pentamethylene sulfide, its deceptively simple structure has a rich history intertwined with the broader development of sulfur-based medicinal chemistry. While its unsaturated and nitrogen-containing counterparts have often taken the spotlight in drug discovery, the thiane ring offers unique conformational properties and a versatile backbone for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and biological significance of thiane-based compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

I. Discovery and Early History

The precise first synthesis of thiane is not chronicled in a single, seminal publication. Instead, its origins are rooted in the broader exploration of cyclic sulfides. A pivotal contribution to the systematic study of these compounds came in 1951 from E. V. Whitehead, R. A. Dean, and F. A. Fidler.[1] Their work, which focused on sulfur compounds related to petroleum, established reliable methods for the preparation and characterization of a series of cyclic sulfides, including thiane, thereby laying a crucial foundation for the field.

One of the most direct and enduring methods for the synthesis of the thiane ring is the reaction of a 1,5-dihalopentane with a sulfide salt, a classic example of nucleophilic substitution to form the heterocyclic ring.[2][3]

II. Key Synthetic Methodologies and Experimental Protocols

The construction of the thiane ring system is a cornerstone of synthesizing its derivatives. The following section details a foundational experimental protocol for the synthesis of the parent thiane molecule.

A. Synthesis of Thiane from 1,5-Dibromopentane

This method remains a widely used and efficient approach for the preparation of the unsubstituted thiane ring.

Experimental Protocol:

A mixture of 1,5-dibromopentane (4.00 g, 17.4 mmol) and sodium sulfide nonahydrate (6.27 g, 26.1 mmol) is heated at 170°C for 7 hours in an oil bath. After cooling, water (20 ml) and dichloromethane (DCM, 20 ml) are added. The phases are separated, and the aqueous layer is re-extracted with DCM (3 x 20 ml). The combined organic phases are washed with H2O (30 ml) and dried over anhydrous MgSO4. Removal of the solvent under reduced pressure yields the crude product, which is then purified by Kugelrohr distillation to give thiane as a colorless oil.[4]

Logical Workflow for Thiane Synthesis:

III. Thiane-Based Compounds in Drug Discovery and Development

While the thiane scaffold is less prevalent in marketed drugs compared to other sulfur-containing heterocycles like thiophene, research has demonstrated its potential in various therapeutic areas. Notably, there is a scarcity of data on certain derivatives, such as thiane-4-thiol.[5] However, other substituted thianes have shown promise as antibacterial and anticancer agents.[6]

A significant example of the biological potential of thiane derivatives is in the development of novel acaricides for the control of mites.

A. Tetrahydrothiopyran Derivatives as Acaricides

A study on tetrahydrothiopyran derivatives revealed their potent acaricidal activity against Psoroptes cuniculi. Several synthesized compounds exhibited higher efficacy than the commercial drug ivermectin. The structure-activity relationship (SAR) analysis indicated that the presence of a sulfone group is crucial for the acaricidal activity, with the nature and position of substituents on the benzene rings also playing a significant role.[6]

Table 1: Acaricidal Activity of Selected Tetrahydrothiopyran Derivatives [6]

| Compound | LC50 (µg/mL) | LC50 (mM) | LT50 (h) at 4.5 mM |

| b10 | 62.3 | 0.12 | 2.2 |

| Ivermectin | 223.3 | 0.26 | 8.7 |

B. Proposed Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

Molecular docking studies have suggested that these active tetrahydrothiopyran derivatives may exert their acaricidal effect through the inhibition of the acetylcholinesterase (AChE) protein, a key enzyme in the nervous system of insects and mites.[6]

Hypothesized Signaling Pathway Inhibition:

IV. Conclusion

The history of thiane-based compounds is one of steady, foundational research rather than explosive discovery. While the parent scaffold has been known for decades and is readily synthesizable, the exploration of its derivatives in medicinal chemistry is an ongoing endeavor. The promising results of tetrahydrothiopyran derivatives as potent acaricides highlight the untapped potential of this heterocyclic system.[6] As researchers continue to explore the vast chemical space of thiane derivatives, it is likely that new compounds with significant biological activities and novel mechanisms of action will emerge, solidifying the role of the thiane scaffold as a valuable tool in the development of future therapeutics. Further investigation into the synthesis and biological evaluation of a wider range of thiane derivatives is warranted to fully unlock the potential of this versatile heterocyclic core.

References

- 1. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 2. Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioactivity of tetrahydrothiopyran derivatives as potential acaricides against Psoroptes cuniculi - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Methyl Thiane-4-Carboxylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl thiane-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Understanding the solubility of this compound in different organic solvents is critical for its application in organic synthesis, formulation development, and various analytical procedures. This document outlines the qualitative solubility, presents a framework for quantitative analysis, and details standardized experimental protocols for solubility determination.

Qualitative Solubility Overview

This compound is generally described as a colorless to pale yellow liquid. Based on its chemical structure, which includes a polar carboxylate group, it is qualitatively known to be soluble in polar organic solvents.[1] One source explicitly states that it is soluble in methanol.[1] The presence of the thiane ring, a saturated six-membered heterocyclic ring containing a sulfur atom, also influences its solubility profile.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound in a range of organic solvents. The acquisition of such data is crucial for process optimization, enabling precise control over reaction conditions and product purification. Researchers are encouraged to determine this data empirically. A template for recording such quantitative data is provided below.

Table 1: Quantitative Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask Method |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable "gold-standard" technique for determining the thermodynamic solubility of a compound in a given solvent.[2][3]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Analytical Techniques for Solubility Measurement